molecular formula C20H21NO5 B8307492 Methyl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-methyl-L-serinate

Methyl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-methyl-L-serinate

Cat. No. B8307492
M. Wt: 355.4 g/mol
InChI Key: UWEGFVPJXVVSKW-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1.[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[O:22][CH3:23])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[OH:22])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCO1
Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC

Outcomes

Product
Name
Type
product
Smiles
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1.[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[O:22][CH3:23])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[CH:12]([CH2:14][O:15][C:16](=[O:17])[NH:18][CH:19]([C:20](=[O:21])[OH:22])[CH2:24][O:25][CH3:26])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCO1
Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC

Outcomes

Product
Name
Type
product
Smiles
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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